2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt
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Overview
Description
2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt is a versatile chemical compound with the molecular formula C(9)H({20})ClNO(_4)S(_2) and a molecular weight of 305.84 g/mol . This compound is known for its unique properties, making it valuable in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt typically involves the reaction of methanethiosulfonate with choline chloride under controlled conditions. The process begins with the preparation of methanethiosulfonate, which is then reacted with choline chloride in the presence of a suitable solvent, such as water or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is employed in the study of protein structure and function, particularly in the modification of cysteine residues in proteins.
Mechanism of Action
The mechanism by which 2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt exerts its effects involves the modification of thiol groups in proteins. The methanethiosulfonate group reacts with cysteine residues, forming a covalent bond and altering the protein’s structure and function. This modification can affect various molecular pathways, depending on the target protein .
Comparison with Similar Compounds
Similar Compounds
Methanethiosulfonate Ethylammonium: Similar in structure but with an ethylammonium group instead of choline.
Methanethiosulfonate Methylammonium: Contains a methylammonium group, offering different reactivity and applications.
Methanethiosulfonate Propylammonium: Features a propylammonium group, providing unique properties compared to the choline ester.
Uniqueness
2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt is unique due to its choline ester group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in biological applications where choline derivatives are preferred .
Properties
IUPAC Name |
trimethyl-[2-(3-methylsulfonylsulfanylpropanoyloxy)ethyl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO4S2.ClH/c1-10(2,3)6-7-14-9(11)5-8-15-16(4,12)13;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRCFGIRTQZWDC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCSS(=O)(=O)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747296 |
Source
|
Record name | 2-({3-[(Methanesulfonyl)sulfanyl]propanoyl}oxy)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219378-82-1 |
Source
|
Record name | 2-({3-[(Methanesulfonyl)sulfanyl]propanoyl}oxy)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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